molecular formula C13H11Cl2NO3 B2638985 3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1009716-18-0

3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2638985
CAS No.: 1009716-18-0
M. Wt: 300.14
InChI Key: PPJAJGGQNARTGA-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzoyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of cyclopropenes with activated cyclopropanes . This reaction is facilitated by photochemical conditions, often using a mercury lamp . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactors to facilitate the [2 + 2] cycloaddition process . The use of specialized equipment and glassware is essential to handle the reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, t-butylhydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The dichlorobenzoyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the dichlorobenzoyl group. This structural feature distinguishes it from other bicyclic compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-(2,4-dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c14-7-1-2-8(10(15)4-7)12(17)16-5-6-3-9(6)11(16)13(18)19/h1-2,4,6,9,11H,3,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJAJGGQNARTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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